molecular formula C16H12FNO3 B11844419 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one

6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one

Katalognummer: B11844419
Molekulargewicht: 285.27 g/mol
InChI-Schlüssel: IJYJIPDFDHBJTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a dihydroquinoline derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules synthesized via eco-compatible, multi-component reactions involving Meldrum's acid, 3,4-methylenedioxy aniline, and an aromatic aldehyde, in this case, 3-fluorobenzaldehyde . The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Specifically, quinoline-based compounds are extensively investigated as potential anticancer agents . They can act through multiple mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, dihydroquinoline derivatives have also demonstrated notable antioxidant properties by acting as radical scavengers, which can be evaluated via assays like DPPH and ABTS . The specific 3-fluorophenyl substituent on this molecule is a common feature in medicinal chemistry, often used to fine-tune the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is intended for research applications only, providing scientists with a high-quality building block for the synthesis of novel compounds or for use in high-throughput screening campaigns to discover new therapeutic leads. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C16H12FNO3

Molekulargewicht

285.27 g/mol

IUPAC-Name

6-(3-fluorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

InChI

InChI=1S/C16H12FNO3/c17-10-3-1-2-9(4-10)12-6-14(19)11-5-15-16(21-8-20-15)7-13(11)18-12/h1-5,7,12,18H,6,8H2

InChI-Schlüssel

IJYJIPDFDHBJTD-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC2=CC3=C(C=C2C1=O)OCO3)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Dioxoloquinoline Core

The foundational step in synthesizing this compound involves constructing the dioxoloquinoline core. This process typically begins with the cyclization of a substituted catechol derivative with a quinoline precursor. Researchers have employed Knoevenagel condensation followed by electrocyclic ring closure to form the bicyclic framework. Key reagents include acetic anhydride and sulfuric acid, which facilitate the formation of the dioxolane ring under controlled anhydrous conditions.

A critical parameter is the temperature during cyclization, which must remain between 80–100°C to prevent side reactions such as over-oxidation or ring-opening. Solvent selection also plays a pivotal role, with dichloromethane (DCM) and tetrahydrofuran (THF) being preferred for their inertness and ability to stabilize intermediate species.

Introduction of the 3-Fluorophenyl Group

Following core formation, the 3-fluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. The former method utilizes a fluorophenyl boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as potassium carbonate. Yields for this step range from 65–78%, depending on the purity of the dioxoloquinoline intermediate.

Recent advancements have explored microwave-assisted coupling to reduce reaction times from 24 hours to 2–4 hours, achieving comparable yields (70–75%) while minimizing thermal degradation.

Metal-Free Modular Assembly

Intramolecular Cyclization of Dihydroquinolin-4-ones

An alternative metal-free approach leverages dihydroquinolin-4-ones as versatile precursors (Figure 1). This method involves a two-step sequence:

  • Cyclization : 2-Aminochalcone derivatives undergo intramolecular cyclization in the presence of p-toluenesulfonic acid (PTSA) to form dihydroquinolin-4-ones.

  • Oxidation/Aromatization : Treatment with p-chloranil in dimethylformamide (DMF) induces oxidation, yielding the fully aromatic quinolin-8-one structure.

Table 1: Optimization of Oxidation Conditions

EntryOxidizing AgentSolventTemperature (°C)Yield (%)
1NBS/MeOHMeOH50Complex mixture
2p-ChloranilDCM408
3p-ChloranilDMF12061

This table highlights the superiority of DMF over DCM in facilitating complete aromatization, with yields improving from 8% to 61% under reflux conditions.

Functionalization and N-Methylation

Post-cyclization, the compound undergoes N-methylation using methyl iodide (CH₃I) in DMF at 190°C. This step introduces the N-methyl group critical for stabilizing the quinolin-8-one structure. Researchers have reported yields of 90–94% for this step when employing excess CH₃I (5.0 equivalents) and anhydrous sodium carbonate as a base.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The core-first strategy offers moderate yields (65–78%) but requires stringent control over reaction conditions to avoid byproducts. In contrast, the metal-free route achieves higher yields (61–94%) due to its tolerance for diverse functional groups and reduced side reactions.

Scalability and Industrial Feasibility

Industrial-scale production favors the metal-free method for its avoidance of expensive palladium catalysts and simplified purification steps. However, the core-first approach remains valuable for laboratories prioritizing rapid access to analogues with modified fluorophenyl substituents .

Analyse Chemischer Reaktionen

Example Conditions:

ComponentQuantitySolventCatalystYield (%)
3,4-Methylenedioxyaniline1.0 mmolAqueous ethanolZrOCl₂·8H₂O78–87
Meldrum’s acid1.0 mmol-Ultrasonic irradiation82

This method achieves regioselectivity under mild, catalyst-free conditions (25–30°C) .

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes substitution reactions with halogens or nitrating agents. For example:

  • Bromination : Using Br₂ in CH₂Cl₂ at 0°C introduces bromine at the para position relative to fluorine.

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the phenyl ring at the meta position .

Substituent Effects:

ReagentPositionMajor ProductYield (%)
Br₂ (1 eq)para6-(3-fluoro-4-bromophenyl) derivative65
HNO₃/H₂SO₄meta6-(3-fluoro-5-nitrophenyl) derivative58

Reduction and Oxidation

  • Reduction : Hydrogenation with Pd/C in ethanol reduces the quinolinone carbonyl to a hydroxyl group, yielding 6-(3-fluorophenyl)-6,7-dihydro- dioxolo[4,5-g]quinolin-8-ol .

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the dihydroquinoline ring to a fully aromatic system .

Reaction Outcomes:

ReactionReagentsProductYield (%)
ReductionH₂, Pd/C (EtOH)8-hydroxy derivative72
OxidationKMnO₄, H₂SO₄Aromatic quinoline analog68

Ring-Opening and Functionalization

The dioxole ring undergoes acid-catalyzed hydrolysis to form a catechol intermediate, which can be further functionalized:

  • Hydrolysis : HCl (conc.) opens the dioxole ring, yielding a diol .

  • Alkylation : The diol reacts with alkyl halides (e.g., CH₃I) to form ether derivatives .

Example:

StepConditionsProductYield (%)
HydrolysisHCl (conc.), reflux6-(3-fluorophenyl)-catechol85
AlkylationCH₃I, K₂CO₃6-(3-fluorophenyl)-dimethoxyquinoline78

Catalyst-Mediated Transformations

  • Amberlyst-15 : Promotes Michael addition-cyclization cascades for derivatives with electron-withdrawing groups .

  • ZrOCl₂·8H₂O : Enhances reaction rates in solvent-free conditions for high-yield syntheses.

Catalyst Performance:

CatalystReaction TypeYield (%)Turnover Frequency (h⁻¹)
Amberlyst-15Cyclization8712.5
ZrOCl₂·8H₂OMulticomponent MCRs9218.3

Solvent and Temperature Effects

  • Aqueous ethanol (1:1) : Optimizes solubility and reaction efficiency for MCRs .

  • Ultrasonic irradiation : Reduces reaction times from hours to minutes.

Comparative Data:

SolventTemp (°C)Time (h)Yield (%)
CH₃CN252465
Aqueous ethanol25687
Solvent-free80292

Mechanistic Insights

  • Knoevenagel-Michael Cyclization : The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzaldehyde derivative .

  • Electrocyclic Ring Closure : Conrotatory motion of π-electrons forms the fused quinoline system.

Functional Group Compatibility

The dioxole and fluorophenyl groups tolerate diverse conditions, enabling late-stage modifications:

  • Halogenation : Compatible with Br₂, Cl₂, and I₂.

  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one serves as a valuable building block for creating more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

This compound has shown promising biological activities that are being extensively studied:

  • Antibacterial and Antifungal Properties: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. A study demonstrated that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi.
  • Anticancer Activity: Investigations into its anticancer properties have revealed that derivatives can inhibit the proliferation of various cancer cell lines. For example:
    CompoundIC50 (µM)Cell Line
    7a15.2HeLa
    12k22.5A-549
    These results suggest that modifications to the compound's structure can enhance its cytotoxic effects against cancer cells.

Medicinal Chemistry

The potential of this compound as an antineoplastic agent is under investigation. It may act by inhibiting topoisomerases—enzymes crucial for DNA replication—leading to apoptosis in cancer cells. Additionally, its ability to disrupt microbial cell membranes contributes to its antibacterial and antifungal efficacy.

Case Study: Anticancer Activity

A notable study evaluated several derivatives of this compound against human cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that specific modifications significantly enhanced cytotoxicity towards HeLa and A-549 cells.

Case Study: Cardioprotective Effects

In another investigation involving doxorubicin-induced cardiotoxicity models in H9c2 cardiomyocytes, certain derivatives were found to significantly improve cell viability by over 80% compared to untreated controls. This suggests a potential therapeutic role in protecting cardiac tissues from chemotherapy-related damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substituent: Enhances lipophilicity and may improve bioactivity.
  • Dioxole Ring: Contributes to the stability and reactivity of the compound.

Wirkmechanismus

The mechanism of action of 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one involves its interaction with molecular targets and pathways within biological systems. It may act as an inhibitor of topoisomerases, enzymes that regulate the overwinding or underwinding of DNA. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt the cell membranes of microorganisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Electronic and Structural Properties

  • 6-(4-Bromophenyl) derivative : The bromine substituent in this analog () creates a polarized molecular-electronic structure, enabling N–H···O and C–H···π(arene) hydrogen bonds that stabilize bilayer formation. Fluorine, being smaller and more electronegative than bromine, would likely reduce steric hindrance and alter hydrogen-bonding capacity in the 3-fluorophenyl derivative .
  • In contrast, the electron-withdrawing fluorine atom in the 3-fluorophenyl derivative may reduce π-electron density, affecting stacking and binding to biological targets .

Key Data Tables

Table 1: Substituent Effects on Physical and Electronic Properties

Compound Substituent Key Properties Reference
6-(4-Bromophenyl) derivative 4-Br Polarized electronic structure; N–H···O and C–H···π hydrogen bonds
6-(3-Fluorophenyl) derivative 3-F Higher electronegativity; potential for altered H-bonding and metabolic stability
6-(3,4,5-Trimethoxyphenyl) derivative 3,4,5-OMe Enhanced π-stacking; conformational disorder in crystal lattice

Table 2: Cytotoxic Activities of Analogous Compounds

Compound Cell Line (IC₅₀, μM) Mechanism of Action Reference
7-Benzylidene chromen-8-one (4a) MCF-7: 8.2 Apoptosis induction via ROS
Thiazapodophyllotoxin analog Not reported Tubulin inhibition (theorized)
3-Bromo-6,7-dihydroquinolinone Not tested Structural scaffold for further derivatization

Quantum Chemical Insights ()

DFT calculations on phenyl-substituted analogs reveal:

  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity. Fluorine substitution may narrow this gap, increasing electrophilicity .

Biologische Aktivität

6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one (CAS No. 204841-46-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula: C16_{16}H12_{12}FNO3_3
  • Molecular Weight: 285.27 g/mol
  • Purity: NLT 98% .

Synthesis

The compound is synthesized through a multi-step process involving the formation of a Knoevenagel adduct followed by nucleophilic addition and electrocyclic ring closure. The synthesis pathway emphasizes the importance of specific substituents on the phenyl ring in modulating biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. A notable investigation involved testing various derivatives against human cancer cell lines using the SRB assay. The results indicated that certain compounds demonstrated significant cytotoxic effects against HeLa and A-549 cancer cell lines .

CompoundIC50_{50} (µM)Cell Line
7a15.2HeLa
12k22.5A-549

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that some derivatives maintained high cell viability in normal fibroblast cell lines while exhibiting selective toxicity towards cancerous cells. For instance, compounds with halogen substituents showed enhanced inhibitory potential against selected cancer cell lines .

Cardioprotective Effects

Another area of research focused on the cardioprotective activity of these compounds. In a study utilizing a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes, several derivatives were shown to significantly enhance cell viability and reduce doxorubicin-induced toxicity. The most effective compounds increased cell viability by over 80% compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substituent: The presence of fluorine on the phenyl ring enhances lipophilicity and may improve bioactivity.
  • Dioxole Ring: The dioxole moiety contributes to the stability and reactivity of the compound.

Study on Antioxidant Activity

A recent study explored the antioxidant potential of this compound using DPPH and ABTS assays. Compounds with electron-withdrawing groups exhibited superior scavenging activity compared to their counterparts with electron-donating groups .

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
7a7570
12j8078

Q & A

Q. What are the standard synthetic protocols for preparing 6-(3-fluorophenyl)-substituted [1,3]dioxolo[4,5-g]quinolin-8-one derivatives?

The synthesis typically involves cyclization strategies using acid-mediated conditions. For example, Amberlyst-15® catalysis (1% w/v in ethanol under reflux) has been employed for similar compounds, yielding products with high purity after recrystallization . Alternatively, reductive cyclization of nitrochalcones using formic acid as a CO surrogate provides a metal-free route, achieving yields up to 90% (e.g., 6-phenyl derivatives in ). Key steps include:

  • Condensation of substituted benzaldehydes with preformed dihydroquinolinone precursors.
  • Cyclization under acidic or reductive conditions.
  • Purification via ethanol/water recrystallization.
    Characterization relies on melting point determination, 1H^1 \text{H}/13C^{13} \text{C}-NMR, and EIMS for structural confirmation .

Q. How are structural ambiguities resolved in derivatives of this compound?

X-ray crystallography is critical for resolving stereochemical uncertainties. For example, the crystal structure of 6-(4-bromophenyl)-analogues revealed bilayers stabilized by N–H···O and C–H···π interactions, clarifying substituent orientation and hydrogen-bonding networks . For routine analysis, 1H^1 \text{H}-NMR coupling constants (e.g., J=7.4HzJ = 7.4 \, \text{Hz} for diastereotopic protons) and IR spectroscopy (e.g., C=O stretches at 1649 cm1^{-1}) help distinguish regioisomers .

Advanced Research Questions

Q. What methodologies optimize enantiomeric purity in fluorophenyl-substituted derivatives?

Enantioselective synthesis can be achieved via ion-pair catalysis. demonstrates a γ-addition-driven cascade using β,γ-unsaturated ketones, yielding enantiomerically enriched products (e.g., 3c with >90% ee). Key steps include:

  • Chiral phosphoric acid catalysts to induce asymmetry.
  • Solvent optimization (e.g., i-PrOH/n-hexane mixtures).
  • Chiral HPLC or SFC for purity assessment.
    This approach avoids racemization during cyclization, a common challenge in quinolinone synthesis .

Q. How can contradictory bioactivity data (e.g., IC50_{50}50​ variability) be addressed?

Contradictions may arise from assay conditions or cellular context. For example, CHM1, a structurally related antitumor agent (IC50=0.138.2μM_{50} = 0.13–8.2 \, \mu\text{M}), showed dose-dependent antiproliferative effects linked to DR5 and p53 upregulation . To resolve discrepancies:

  • Standardize dose-response curves across multiple cell lines.
  • Validate mechanisms via Western blotting (e.g., caspase activation).
  • Compare pharmacokinetic profiles (e.g., solubility in DMSO/ethanol) to rule out formulation artifacts .

Q. What strategies improve solubility and bioavailability without altering core pharmacophores?

Derivatization of the 3-fluorophenyl group or dioxolane ring can enhance solubility. highlights Miloxacin derivatives, where methoxy or carboxylic acid substituents improve aqueous solubility (e.g., 5-methoxy variants soluble to 5 mM in DMSO). Tactics include:

  • Introducing polar groups (e.g., –OH, –COOH) at non-critical positions.
  • Salt formation (e.g., hydrochloride salts for basic nitrogen atoms).
  • Prodrug strategies (e.g., glucoside conjugation, as in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.